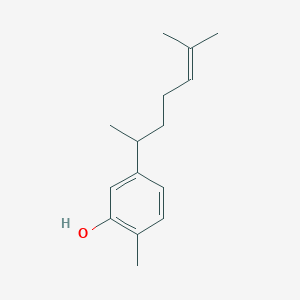

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30199-26-9 | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Extraction, and Purification Methodologies

Botanical Sources and Distribution for Research Procurement

The procurement of xanthorrhizol for scientific investigation relies on its natural botanical origins. Several plant species are known to produce this compound, with one being the principal source.

Curcuma xanthorrhiza as a Primary Source

Curcuma xanthorrhiza Roxb., a member of the Zingiberaceae family, is the most prominent and widely utilized botanical source for xanthorrhizol. nih.gov Commonly known as Javanese turmeric, this rhizomatous plant is indigenous to Indonesia and is cultivated throughout Southeast Asia, including Malaysia, Thailand, the Philippines, and Sri Lanka. nih.govjapsonline.comjapsonline.com The rhizomes of C. xanthorrhiza are particularly rich in xanthorrhizol, which is a major constituent of its essential oil. nih.govjapsonline.comsaspublishers.com The presence of xanthorrhizol is considered a distinguishing marker for this plant, setting it apart from other species within the Curcuma genus. saspublishers.com

The plant's widespread cultivation and high concentration of the target compound in its rhizomes make it the primary source for researchers. nih.govjapsonline.comjapsonline.comsaspublishers.commdpi.comjppres.comresearchgate.netnih.govipb.ac.idjrasb.comnih.gov Various studies have focused on extracting and isolating xanthorrhizol from the rhizomes of C. xanthorrhiza for the investigation of its biological activities. japsonline.com

Other Botanical Sources of Xanthorrhizol

While C. xanthorrhiza is the primary source, xanthorrhizol has also been identified in other botanical species. Notably, it is a major secondary metabolite in the roots of Iostephane heterophylla, a plant from the Asteraceae family. scielo.org.mxredalyc.org This plant is used in traditional medicine in Central Mexico. scielo.org.mxredalyc.org Research has confirmed the isolation of xanthorrhizol from the chloroform (B151607) extract of I. heterophylla roots. scielo.org.mxredalyc.orgresearchgate.net

Furthermore, xanthorrhizol has been identified in the rhizomes of other Curcuma species, although typically in lower abundance compared to C. xanthorrhiza. These include:

Curcuma aromatica japsonline.com

Curcuma longa japsonline.comjapsonline.commedchemexpress.com

Curcuma aeruginosa japsonline.com

Curcuma angustifolia japsonline.com

Advanced Extraction Techniques for Research Purity and Yield Optimization

The efficient extraction of xanthorrhizol from its botanical sources is crucial for obtaining high-purity samples for research. A variety of methods, from conventional to more advanced techniques, have been employed to optimize yield and purity.

Conventional Solvent-Based Extraction Approaches

Traditional methods for extracting xanthorrhizol heavily rely on the use of organic solvents. jppres.com These techniques, while effective, often involve processes like maceration, percolation, and Soxhlet extraction. mdpi.com

Maceration: This involves soaking the plant material in a solvent for a period of time. For instance, the Indonesian Herbal Pharmacopeia recommends ethanol (B145695) maceration for the extraction of C. xanthorrhiza. jppres.com One study reported a yield of 9.14 ± 0.01 mg/g of xanthorrhizol using this method. mdpi.com

Percolation: In this method, a solvent is passed through the plant material to extract the desired compounds. A study comparing different extraction techniques found that percolation with ethanol yielded a xanthorrhizol content of 75.5 mg/g of oil. nih.gov

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus. One comparative study reported a xanthorrhizol content of 42.6 mg/g of oil from C. xanthorrhiza using Soxhlet extraction with n-hexane. nih.gov

Common solvents used in these methods include ethanol, aqueous ethanol, methanol (B129727), and n-hexane. japsonline.comsaspublishers.comnih.gov For example, a study using 80% ethanol followed by partitioning with n-hexane obtained a significant n-hexane fraction containing xanthorrhizol. saspublishers.com

Supercritical Fluid Extraction (SCFE) Applications

Supercritical fluid extraction (SCFE) using carbon dioxide (SCFE-CO₂) has emerged as a superior, high-technology method for obtaining xanthorrhizol. saspublishers.com This technique is recognized for its ability to produce higher yields of xanthorrhizol compared to conventional methods like Soxhlet extraction and percolation. saspublishers.comresearchgate.net

SCFE-CO₂ is advantageous due to the non-toxic nature of carbon dioxide and the ability to tune its solvent properties by altering pressure and temperature. nih.gov Research has shown that optimizing parameters such as pressure, temperature, CO₂ flow rate, and extraction time can significantly impact the yield and concentration of xanthorrhizol. nih.gov One study achieved the highest xanthorrhizol content of 128.3 mg/g of oil at a pressure of 25 MPa, a temperature of 50 °C, a CO₂ flow rate of 15 g/min , and an extraction time of 60 minutes. nih.gov Another study reported that a standardized C. xanthorrhiza supercritical extract contained approximately 30.0% (w/w) of xanthorrhizol. jmb.or.kr This method avoids the use of organic solvents, resulting in extracts free from solvent residues. flavex.com

Natural Deep Eutectic Solvents (NADES) for Enhanced Extraction Efficiency

Natural Deep Eutectic Solvents (NADES) represent a green and sustainable alternative to conventional organic solvents for the extraction of xanthorrhizol. jppres.com These solvents are mixtures of natural compounds, such as sugars and organic acids, that form a eutectic mixture with a lower melting point than the individual components. jppres.comamazonaws.com

The use of NADES, often combined with ultrasound-assisted extraction (UAE), has shown great promise for the selective and efficient extraction of xanthorrhizol. mdpi.comresearchgate.net Studies have explored various NADES combinations, including those based on glucose and organic acids (lactic acid, malic acid, citric acid) and choline (B1196258) chloride with organic acids. jppres.comresearchgate.net

One study found that a NADES composed of glucose and lactic acid (GluLA) in a 1:3 molar ratio, with 30% water content, under ultrasound-assisted extraction for 20 minutes, yielded a selective xanthorrhizol extraction of 17.62 mg/g. mdpi.comresearchgate.net This yield was comparable to or even higher than that obtained with conventional ethanol maceration, but in a significantly shorter time. mdpi.com The efficiency of NADES is attributed to the formation of hydrogen bonds with the target compounds, which can be confirmed by techniques like FTIR. jppres.com Scanning electron microscopy has also demonstrated that NADES combined with ultrasonication can effectively disrupt the surface structure of the plant material, enhancing extraction. jppres.com

Data Tables

Table 1: Comparison of Xanthorrhizol Yield from Different Extraction Methods

| Extraction Method | Botanical Source | Solvent/Medium | Xanthorrhizol Yield/Content | Reference |

| Ethanol Maceration | Curcuma xanthorrhiza | Ethanol (96%) | 9.14 ± 0.01 mg/g | mdpi.com |

| Percolation | Curcuma xanthorrhiza | Ethanol | 75.5 mg/g oil | nih.gov |

| Soxhlet Extraction | Curcuma xanthorrhiza | n-hexane | 42.6 mg/g oil | nih.gov |

| Supercritical Fluid Extraction (SCFE) | Curcuma xanthorrhiza | Supercritical CO₂ | 128.3 mg/g oil | nih.gov |

| Ultrasound-Assisted NADES Extraction | Curcuma xanthorrhiza | Glucose:Lactic Acid (1:3) | 17.62 mg/g | mdpi.comresearchgate.net |

Table 2: Botanical Sources of Xanthorrhizol

| Botanical Name | Family | Part(s) Used | Reference |

| Curcuma xanthorrhiza | Zingiberaceae | Rhizomes | nih.govjapsonline.comjapsonline.comsaspublishers.commdpi.comjppres.comresearchgate.netnih.govipb.ac.idjrasb.comnih.gov |

| Iostephane heterophylla | Asteraceae | Roots | scielo.org.mxredalyc.orgresearchgate.net |

| Curcuma aromatica | Zingiberaceae | Rhizomes | japsonline.com |

| Curcuma longa | Zingiberaceae | Rhizomes | japsonline.comjapsonline.commedchemexpress.com |

| Curcuma aeruginosa | Zingiberaceae | Rhizomes | japsonline.com |

| Curcuma angustifolia | Zingiberaceae | Rhizomes | japsonline.com |

Ultrasonic-Assisted Extraction (UAE) Techniques

Ultrasonic-Assisted Extraction (UAE) is an efficient and environmentally friendly method for extracting phytochemicals. researchgate.net This technique utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher extraction yields in shorter times compared to traditional methods like maceration. researchgate.netrsc.org

Research has focused on optimizing UAE parameters for Xanthorrhizol extraction from Curcuma xanthorrhiza rhizomes. One approach employed Response Surface Methodology (RSM) with a Box-Behnken design (BBD) to identify the ideal conditions. researchgate.netmendeley.com The variables studied included extraction time, temperature, and the liquid-to-solid ratio. mendeley.com For the quantification of Xanthorrhizol, the optimal conditions were determined to be an extraction temperature of 50°C, a time of 20 minutes, and a liquid-solid ratio of 8 mL/g. researchgate.netmendeley.comutm.my

Another green extraction strategy involves the use of Natural Deep Eutectic Solvents (NADES) in combination with UAE. dntb.gov.uamdpi.comresearchgate.net NADES are mixtures of natural compounds like sugars and organic acids that form a eutectic mixture with a lower melting point than the individual components. dntb.gov.uaresearchgate.net In a study screening various NADES, a mixture of glucose and lactic acid (in a 1:3 molar ratio) provided the best yield of Xanthorrhizol. dntb.gov.uamdpi.comnih.gov Further optimization using RSM determined the most effective conditions for this specific NADES extraction to be a 30% water content in the solvent, a solid-to-liquid ratio of 1/15 g/mL, and an extraction time of 20 minutes. dntb.gov.uamdpi.comnih.gov This optimized UAE-NADES method yielded 17.62 mg/g of Xanthorrhizol, which was significantly more selective for Xanthorrhizol over curcuminoids compared to conventional ethanol maceration. dntb.gov.uamdpi.com

| Solvent System | Optimal Temperature | Optimal Time | Optimal Solid/Liquid Ratio | Resulting Yield | Reference |

|---|---|---|---|---|---|

| Methanol | 50°C | 20 min | 1 g / 8 mL | Not specified | researchgate.netmendeley.comutm.my |

| Glucose/Lactic Acid (1:3) with 30% water | Not specified | 20 min | 1 g / 15 mL | 17.62 mg/g | dntb.gov.uamdpi.comnih.gov |

Chromatographic and Chemical Purification Strategies for Research-Grade Xanthorrhizol

Following initial extraction, achieving high-purity Xanthorrhizol requires sophisticated purification strategies, often combining chromatographic techniques with chemical reactions.

Column Chromatography Techniques (e.g., VLC, CC, Flash Chromatography)

Column chromatography is a fundamental technique for the separation of compounds from a mixture. Several variations are employed in the purification of Xanthorrhizol.

Vacuum Liquid Chromatography (VLC): This is often the initial chromatographic step for fractionating the crude extract. analis.com.myresearchgate.net VLC is advantageous due to its high sample capacity and ease of use. rsc.org The crude essential oil of C. xanthorrhiza is subjected to VLC using silica (B1680970) gel as the stationary phase and a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with a solvent such as diethyl ether. analis.com.myresearchgate.net This process separates the extract into several fractions, and those containing Xanthorrhizol are identified for further purification. analis.com.my

Column Chromatography (CC): Conventional column chromatography is used for further refinement of the fractions obtained from VLC. analis.com.myiium.edu.my Similar to VLC, it uses a stationary phase like silica gel and a mobile phase of increasing polarity to separate compounds based on their differential adsorption.

Flash Chromatography (FC): Flash chromatography is a rapid purification technique that uses compressed air or nitrogen to force the mobile phase through the column, which is often a pre-packed cartridge. rsc.orgmedicopublication.com This method offers better resolution than open-column chromatography due to the use of smaller particle size stationary phases. rsc.org It has been successfully applied to separate compounds from C. xanthorrhiza, including Xanthorrhizol. rsc.org In some protocols, flash chromatography is used multiple times: first to fractionate the initial extract, and again after chemical modification steps to purify the final product. saspublishers.com

Two-Step Chemical Synthesis Methods for Purification Enhancement (e.g., Acetylation and Hydrolysis)

A significant challenge in purifying Xanthorrhizol via chromatography is the presence of impurities with similar polarities that co-elute with the target compound. analis.com.mysaspublishers.com To overcome this, a two-step chemical modification process is employed to alter the polarity of Xanthorrhizol, facilitate the separation of impurities, and then regenerate the pure compound. analis.com.myresearchgate.netresearchgate.net

Acetylation: The Xanthorrhizol-containing fraction, which may have an initial purity of around 80.8%, is treated with acetic anhydride (B1165640) and pyridine (B92270). analis.com.my This reaction converts the phenolic hydroxyl group of Xanthorrhizol into an acetate (B1210297) ester, forming Xanthorrhizyl acetate. analis.com.mysaspublishers.com This derivative is significantly less polar than the original Xanthorrhizol and the problematic impurities. analis.com.my The reaction mixture is then subjected to column chromatography, where the less polar Xanthorrhizyl acetate can be easily separated from the more polar impurities. analis.com.mysaspublishers.com

Hydrolysis (Deacetylation): The purified Xanthorrhizyl acetate is then hydrolyzed to remove the acetyl group and regenerate Xanthorrhizol. analis.com.mysaspublishers.com This is typically achieved by stirring the acetate derivative with a base like anhydrous potassium carbonate in methanol and water. analis.com.my After the reaction, the mixture is extracted, and the final pure Xanthorrhizol is recovered. analis.com.my

This combined approach of chromatographic separation and chemical synthesis has been shown to successfully increase the purity of Xanthorrhizol to as high as 98.1% and 99.57% in different studies. analis.com.myresearchgate.netsaspublishers.com

| Initial Purity | Purification Method | Final Purity | Reference |

|---|---|---|---|

| 80.8% | Acetylation, Column Chromatography, Hydrolysis | 98.1% | analis.com.myresearchgate.net |

| Not specified | Acid-base reaction, Acetylation, Flash Chromatography, Hydrolysis, Flash Chromatography | 99.57% | saspublishers.com |

Acid-Base Reaction Approaches in Isolation

The weakly acidic nature of Xanthorrhizol, due to its phenolic hydroxyl group, can be exploited for purification using acid-base extraction. saspublishers.com This method simplifies the isolation process by reducing the number of required chromatographic steps. saspublishers.com

In one developed method, an n-hexane fraction of the crude extract is dissolved in a solvent like methylene (B1212753) chloride and partitioned with an aqueous base, such as 5% potassium hydroxide. saspublishers.com The phenolic Xanthorrhizol reacts with the base to form a water-soluble salt, which moves into the aqueous phase, leaving non-acidic impurities behind in the organic layer. The aqueous phase is then separated and acidified with a strong acid, like hydrochloric acid, to a low pH (e.g., pH 1). saspublishers.com This protonates the phenoxide salt, converting it back to the water-insoluble Xanthorrhizol, which can then be extracted back into an organic solvent like n-hexane. saspublishers.com This acid-base treatment effectively removes many impurities before proceeding to the acetylation and final chromatographic steps. saspublishers.com

Synthetic Strategies and Chemical Transformations of Xanthorrhizol

Total Synthesis Approaches for Xanthorrhizol

The total synthesis of xanthorrhizol has been approached through various methodologies, ranging from racemic syntheses to more complex enantioselective routes. To date, several total syntheses of racemic and non-racemic xanthorrhizol have been reported. core.ac.uk

Stereoselective Synthesis Pathways

The development of stereoselective synthesis pathways is crucial for obtaining specific enantiomers of xanthorrhizol, as the biological activity often resides in one stereoisomer. The natural form of xanthorrhizol is the (R)-enantiomer. utm.my

One notable asymmetric total synthesis of S-(+)-xanthorrhizol was reported by Meyers. core.ac.uk This approach utilized a chiral oxazoline (B21484) intermediate. The key steps involved the stereoselective addition of an organolithium reagent to the chiral α,β-unsaturated oxazoline, followed by acid hydrolysis, acetylation, and reduction to yield the target alcohol. core.ac.uk

Another enantioselective synthesis was developed by Fuganti's group, which employed a baker's yeast-mediated reaction. core.ac.uk This method focused on constructing the aromatic ring through the benzannulation of a hexadienoic acid derivative. core.ac.uk Lipase-mediated resolution has also proven to be a valuable tool. For instance, the enantioselective acetylation of substituted 2-aryl-propanols, which are key building blocks for xanthorrhizol, has been achieved with high enantioselectivity using lipases. mdpi.com Specifically, the (R)-isomer of certain aryl propanols, essential for synthesizing S-(+)-xanthorrhizol, can be resolved via lipase-catalyzed reactions. researchgate.net

Furthermore, the conversion of naturally occurring compounds like (+)-ar-turmerone and (–)-parvifoline into S-(+)-xanthorrhizol and R-(–)-xanthorrhizol, respectively, represents another facet of stereoselective synthesis. core.ac.uk

Novel Chemical Routes and Reaction Mechanisms (e.g., Claisen-Johnson Rearrangement)

A variety of novel chemical routes have been developed to achieve the total synthesis of xanthorrhizol, often focusing on efficiency and the use of readily available starting materials.

Other synthetic approaches include:

A route starting from 3-methoxy-4-methylacetophenone, which undergoes a Reformatsky reaction followed by hydrogenation, Grignard reaction, and dehydration to furnish the xanthorrhizol methyl ether. core.ac.uk

A high-yield synthesis of (±)-xanthorrhizol, (±)-curcumene, and (±)-curcuhydroquinone using bromobenzene (B47551) derivatives as starting materials. The key steps are halogen-lithium exchange, addition of isoprenylacetone, and reduction of the resulting carbinols. mdpi.com

These varied strategies highlight the versatility of organic synthesis in accessing complex natural products like xanthorrhizol.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships (SAR) of xanthorrhizol, numerous derivatives have been synthesized by modifying its core structure. researchgate.netikm.org.my These modifications typically target three main regions: the phenolic hydroxyl group, the aromatic ring, and the alkene moiety on the side chain. researchgate.netikm.org.my The synthesis of these analogues is essential for identifying the key structural features responsible for its biological activities and for developing new compounds with potentially enhanced potency or improved properties. analis.com.myresearchgate.netresearchgate.net

Chemical Modification Strategies for Functionalization

The phenolic hydroxyl group of xanthorrhizol is a common site for chemical modification. nih.govresearchgate.net Esterification is a straightforward method to produce derivatives, altering properties such as polarity and bioavailability.

Acetylation : Xanthorrhizol can be readily converted to its acetate (B1210297) ester, xanthorrhizyl acetate (or acetyl-xanthorrhizol), through reaction with acetic anhydride (B1165640). analis.com.myusm.mynih.gov This reaction is often carried out in the presence of a base like pyridine (B92270) or sodium bicarbonate. analis.com.myusm.my The formation of the ester is confirmed by spectroscopic data, such as the appearance of a carbonyl ester stretching band in the IR spectrum and characteristic signals in NMR spectra. researchgate.net

Benzoylation : Similarly, benzoyl esters can be synthesized by reacting xanthorrhizol with benzoyl chloride, typically in the presence of a base like sodium hydroxide. researchgate.netresearchgate.net

These esterification reactions produce less polar derivatives compared to the parent compound, which can be useful for purification purposes and for studying how this functional group modification impacts biological activity. researchgate.netnih.gov

The olefinic double bond in the side chain of xanthorrhizol provides another reactive site for functionalization through oxidation. researchgate.net These reactions can introduce new functional groups such as diols or lead to cleavage of the side chain.

Dihydroxylation : Stereoselective dihydroxylation of the double bond can be achieved using Sharpless Asymmetric Dihydroxylation (AD). utm.myusm.my For example, after protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl (B1604629) ether), treatment with AD-mix-α or AD-mix-β yields the corresponding diols with high stereoselectivity. utm.my This method has been used to synthesize (10R)- and (10S)-10,11-dihydro-10,11-dihydroxyxanthorrhizols. utm.my

Oxidative Cleavage : Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to cleave the carbon-carbon double bond. researchgate.netresearchgate.net When xanthorrhizol esters (like xanthorrhizyl acetate) are treated with KMnO₄ under acidic conditions, the side chain is oxidized, leading to the formation of new compounds. researchgate.netresearchgate.net For instance, the oxidation of 1-O-acetyl-xanthorrhizol with potassium permanganate can yield 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate. researchgate.net The products of such cleavage reactions depend on the specific reaction conditions. libretexts.org

These modification strategies provide a diverse library of xanthorrhizol analogues, which are invaluable for detailed SAR studies. ikm.org.my

Introduction of Nitrogen-Functional Groups

The incorporation of nitrogen-containing functional groups into the xanthorrhizol structure has been a key strategy to generate novel derivatives with potential biological activities. nih.govtandfonline.com This has been achieved through various chemical reactions, including nitration and the substitution of the hydroxyl group with nitrogen-containing moieties.

One approach involves the direct nitration of xanthorrhizol, which can lead to the formation of nitro derivatives at different positions on the benzene (B151609) ring. nih.gov For instance, the reaction of xanthorrhizol with a nitrating agent can yield 2-nitroxanthorrhizol, 4-nitroxanthorrhizol, and 2,4-dinitroxanthorrhizol.

Another method is the substitution of the phenolic hydroxyl group. This typically involves a two-step process where xanthorrhizol is first reacted with a compound like 1-bromo-3-chloropropane (B140262) under alkaline conditions. The resulting intermediate can then be reacted with various nitrogen-containing nucleophiles such as morpholine, benzylamine, or quinazoline (B50416) to produce a range of derivatives. For example, this strategy has been used to synthesize compounds like (R)-4-(3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)morpholine and (R)-N-benzyl-3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propan-1-amine. nih.govresearchgate.net

A study detailed the synthesis of five xanthorrhizol derivatives with nitrogen-functional groups. nih.gov Among these, four were newly synthesized compounds:

(R)-4-(3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)morpholine

(R)-N-benzyl-3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propan-1-amine

(R)-6,7-dimethoxy-3-(3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)quinazolin-4(3H)-one

(R)-6-methyl-3-(6-methylhept-5-en-2-yl)-2-nitrophenol nih.gov

The known compound, (R)-2-methyl-5-(6-methylhept-5-en-2-yl)-4-nitrophenol, was also synthesized. nih.gov The structures of these transformed compounds are typically confirmed using spectroscopic methods like FTIR, 1D-NMR (¹H-NMR and ¹³C-NMR), 2D-NMR (HSQC and HMBC), and mass spectrometry.

Bromination of the Benzene Ring

The introduction of bromine atoms to the benzene ring of xanthorrhizol is another synthetic modification that has been explored. scielo.org.mxredalyc.org This halogenation can alter the electronic properties of the aromatic ring and influence the biological activity of the resulting derivatives. redalyc.org

The bromination of xanthorrhizol (1) with N-bromosuccinimide (NBS) has been shown to yield two main products: the sterically hindered 6-bromo-xanthorrhizol (2) as the major product, and the 4-bromo-xanthorrhizol (3) isomer. scielo.org.mxredalyc.org Spectroscopic analysis, including mass spectrometry, confirmed that these two compounds are isomers. scielo.org.mxredalyc.org The position of the bromine atom on the aromatic ring was determined by analyzing the coupling patterns of the benzene protons in their ¹H NMR spectra. researchgate.net In 6-bromo-xanthorrhizol, the protons at H-5 and H-4 appear as a pair of doublets, while in 4-bromo-xanthorrhizol, the protons at H-6 and H-3 appear as a pair of singlets as they are para to each other. researchgate.net

The introduction of halogen atoms like bromine into a phenolic ring is a well-documented strategy for enhancing antiseptic properties. redalyc.org

Biotransformation as a Green Synthetic Alternative

Biotransformation, which utilizes microorganisms or enzymes as biocatalysts, presents a green and sustainable alternative to conventional chemical synthesis for producing xanthorrhizol analogues. analis.com.myresearchgate.net This approach is often more cost-effective and can exhibit higher selectivity compared to chemical methods, which can be tedious, require harsh conditions, and involve multiple steps. analis.com.myresearchgate.net

Microbial Biocatalysis for Analogue Production

Several microbes have been screened for their ability to biotransform xanthorrhizol. analis.com.myresearchgate.net In one study, four selected microbes, Aspergillus niger and three strains of Streptomyces sp. (K1-18, K3-20, and K7-11), were evaluated as potential biocatalysts. analis.com.myresearchgate.net

The results from thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) analysis revealed that only Aspergillus niger was capable of biotransforming xanthorrhizol into its derivatives. analis.com.myresearchgate.net The other microbes, the three Streptomyces sp. strains, did not show any biotransformation activity. analis.com.my Further analysis indicated the presence of two biotransformation products from the reaction with A. niger. iium.edu.my

Aspergillus niger is a well-known biocatalyst in various biotransformation reactions due to its ability to perform highly selective reactions, particularly hydroxylations, on a wide range of compounds. tandfonline.com The biotransformation of xanthorrhizol by A. niger has been reported to result in an enantioselective dihydroxylation, yielding (7R,10S)-10,11-dihydro-10,11-dihydroxyxanthorrhizol as the major product. researchgate.nettandfonline.com This biotransformation provides a green chemistry route to produce this specific analogue, which had previously been synthesized using a more complex and expensive chemical method. tandfonline.com

Characterization of Synthesized Xanthorrhizol Derivatives for Research Purposes

The characterization of newly synthesized xanthorrhizol derivatives is a crucial step to confirm their chemical structures and purity. A variety of modern analytical techniques are employed for this purpose.

The purification of these derivatives is often achieved using chromatographic techniques such as vacuum liquid chromatography (VLC) and column chromatography. iium.edu.my The purity of the isolated compounds is then typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS). analis.com.myiium.edu.my

The structural elucidation of the synthesized derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D techniques like ¹H-NMR and ¹³C-NMR, and 2D techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the carbon-hydrogen framework of the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds. scielo.org.mxredalyc.org

For instance, in the characterization of brominated xanthorrhizol derivatives, mass spectrometry showed that both 6-bromo- and 4-bromo-xanthorrhizol were isomers. scielo.org.mxredalyc.org ¹H NMR was then used to definitively assign the position of the bromine atom on the benzene ring based on the splitting patterns of the aromatic protons. researchgate.net Similarly, the structures of nitrogen-containing derivatives have been determined using a combination of FTIR, 1D and 2D NMR, and mass spectroscopy.

Advanced Analytical Techniques for Xanthorrhizol Research

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are pivotal in deciphering the molecular architecture of xanthorrhizol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural formula, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of xanthorrhizol. nih.gov Both ¹H-NMR and ¹³C-NMR are routinely employed to provide a comprehensive picture of the molecule's carbon-hydrogen framework. saspublishers.comresearchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of xanthorrhizol displays 15 distinct carbon signals, corresponding to each carbon atom in the molecule. saspublishers.com The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, olefinic) and the presence of functional groups. For example, the carbon attached to the hydroxyl group (C-1) resonates at a characteristic downfield shift. saspublishers.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Xanthorrhizol

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 153.76 |

| 2 | - | 120.97 |

| 3 | 7.02 (d, J=7.8 Hz) | 130.95 |

| 4 | 6.68 (dd, J=1.95, 7.8 Hz) | 119.63 |

| 5 | - | 147.41 |

| 6 | 6.61 (d, J=1.95 Hz) | 113.69 |

| 7 | 2.63 (sextet) | 39.21 |

| 8 | 1.62 (m) | 26.32 |

| 9 | 1.89 (m) | 38.55 |

| 10 | 5.10 (m) | 124.68 |

| 11 | - | 131.62 |

| 12 | 1.69 (s) | 25.91 |

| 13 | 2.23 (s) | 15.53 |

| 14 | 1.22 (d, J=7.15 Hz) | 22.58 |

| 15 | 1.55 (s) | 17.88 |

| Data compiled from various sources. saspublishers.com |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of xanthorrhizol, as well as to gain insights into its structure through fragmentation analysis. usm.my When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a robust method for both identification and quantification. analis.com.mynih.gov

In a typical mass spectrum of xanthorrhizol, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 218, which corresponds to its molecular weight. analis.com.my High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₅H₂₂O. saspublishers.com

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For instance, in electrospray ionization (ESI) mass spectrometry, xanthorrhizol can be detected as a deprotonated molecule [M-H]⁻ at m/z 217.1093 in negative ion mode. saspublishers.com Fragmentation of the molecular ion leads to characteristic product ions. A common fragment is observed at m/z 135, corresponding to the loss of a C₆H₁₁ side chain. scielo.org.mx Another significant fragment can be seen at m/z 201, resulting from the loss of a water molecule ([M+H-18]⁺). biointerfaceresearch.com The fragmentation pattern serves as a fingerprint for the compound, aiding in its unambiguous identification. usm.my

Fourier-Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the xanthorrhizol molecule, providing insights into its chemical bonding and structure. tandfonline.com The FTIR spectrum of xanthorrhizol displays characteristic absorption bands corresponding to the vibrations of specific bonds. phytojournal.com

Key vibrational bands observed in the FTIR spectrum of xanthorrhizol include:

A broad band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. tandfonline.comphytojournal.com

Absorptions around 2962 and 2924 cm⁻¹ are attributed to the sp³ C-H stretching vibrations of the alkyl side chain. analis.com.my

The presence of the aromatic ring is confirmed by C=C stretching vibrations typically observed in the 1620-1580 cm⁻¹ region. phytojournal.com

A peak around 1440 cm⁻¹ corresponds to the bending vibration of the -OH group. phytojournal.com

The substituted benzene (B151609) ring also gives rise to characteristic peaks, such as the one around 760 cm⁻¹. phytojournal.com

By analyzing these characteristic peaks, FTIR spectroscopy confirms the presence of the key functional moieties within xanthorrhizol, supporting the structural information obtained from NMR and MS. tandfonline.comresearchgate.net

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating xanthorrhizol from complex mixtures, such as plant extracts, and for determining its concentration and purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used methods for the quantification and purity assessment of xanthorrhizol. tandfonline.comresearchgate.net These techniques offer excellent resolution, sensitivity, and reproducibility.

In a typical HPLC or UPLC method, a reversed-phase C18 column is used for separation. tandfonline.cominnovareacademics.in The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like formic acid to improve peak shape. tandfonline.com A gradient elution program is frequently employed to achieve optimal separation of xanthorrhizol from other components in the sample. tandfonline.com

Detection is commonly performed using a UV-Vis or a diode-array detector (DAD), with the detection wavelength set at around 224 nm or 230 nm for xanthorrhizol. tandfonline.comresearchgate.net UPLC systems, with their smaller particle size columns, allow for faster analysis times and higher resolution compared to conventional HPLC. innovareacademics.in A UPLC method coupled with a fluorescence detector has also been developed, offering enhanced specificity and sensitivity for bioanalytical applications. innovareacademics.inresearchgate.net The retention time of xanthorrhizol under specific chromatographic conditions is a key parameter for its identification. innovareacademics.in The purity of a xanthorrhizol sample can be determined by the percentage of the total peak area that corresponds to the xanthorrhizol peak in the chromatogram. nih.gov

Table 2: Example of HPLC and UPLC Chromatographic Conditions for Xanthorrhizol Analysis

| Parameter | HPLC Method tandfonline.com | UPLC Method innovareacademics.in |

| Column | Phenomenex C18 (150 x 4.6 mm, 5 µm) | Gemini® C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile and 0.001% formic acid in water (gradient) | Acetonitrile and water (85:15, v/v) (isocratic) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection Wavelength | 224 nm | Excitation: 230 nm, Emission: 320 nm (Fluorescence) |

| Injection Volume | 20 µL | 10 µL |

| Retention Time | Varies with gradient | 9.05 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of xanthorrhizol, particularly for its quantification in essential oils and for purity assessment. analis.com.myresearchgate.net This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. numberanalytics.com

In GC-MS analysis, a capillary column, such as an Elite-5 (5% diphenyl dimethyl polysiloxane), is commonly used. saspublishers.com The sample is injected into the heated injector port, where it is vaporized and carried through the column by an inert carrier gas, typically helium or nitrogen. nih.gov The temperature of the column is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. saspublishers.com

As xanthorrhizol elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. usm.my The retention time of xanthorrhizol in the gas chromatogram, along with its characteristic mass spectrum, confirms its identity. analis.com.my The purity of a xanthorrhizol sample can be determined by calculating the percentage area of the xanthorrhizol peak in the total ion chromatogram (TIC). analis.com.myresearchgate.net For instance, studies have reported achieving purities of up to 98.1% and 99.57% for isolated xanthorrhizol as determined by GC-MS analysis. saspublishers.comanalis.com.my

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas chromatography coupled with a flame ionization detector (GC-FID) is a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like xanthorrhizol. nih.govufl.edumeasurlabs.com This method offers high resolution and sensitivity for quantifying xanthorrhizol in essential oils and plant extracts. nih.govsaspublishers.com

In a typical GC-FID analysis of xanthorrhizol, the sample is first vaporized in a heated inlet. ufl.edu An inert carrier gas, such as nitrogen or helium, then transports the vaporized sample through a capillary column. nih.govufl.edu The column, commonly a fused silica (B1680970) capillary column like an Elite-5 or HP-5, is coated with a stationary phase (e.g., 5% diphenyl- and 95% dimethyl-polysiloxane) that separates the components of the mixture based on their differential interactions. nih.govnih.gov

The temperature of the column is often programmed to increase gradually, which facilitates the elution of compounds with different boiling points. nih.gov For instance, a temperature program might start at 160°C and ramp up to 230°C at a rate of 5°C per minute. nih.gov As the separated components exit the column, they enter the flame ionization detector. ufl.edu The FID utilizes a hydrogen-air flame to combust the organic compounds, producing ions that generate a measurable electrical current proportional to the amount of the analyte present. ufl.edu By comparing the retention time of the xanthorrhizol peak with that of a known standard, its identity can be confirmed and its concentration determined. ufl.edu

Researchers have successfully employed GC-FID to determine the purity of isolated xanthorrhizol, with one study reporting a purity of 99.57%. saspublishers.com It is also instrumental in quantifying xanthorrhizol content in essential oils extracted from Curcuma xanthorrhiza, where it has been identified as a major constituent. nih.govjst.go.jpscispace.com

Method Validation in Bioanalytical and Research Settings

To ensure the reliability and accuracy of quantitative data, analytical methods must undergo rigorous validation. This process is crucial in both bioanalytical studies, such as pharmacokinetics, and in the quality control of herbal products. innovareacademics.innih.govresearchgate.net Key validation parameters, as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH), include linearity, accuracy, precision, recovery, limits of detection (LOD), and limits of quantification (LOQ). researchgate.netmdpi.comajpaonline.com

Linearity, Accuracy, Precision, and Recovery Assessments

Linearity establishes the direct proportionality between the analytical signal and the concentration of the analyte over a defined range. ajpaonline.com For xanthorrhizol, linearity is typically assessed by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. A high correlation coefficient (r²), ideally close to 0.999, indicates excellent linearity. innovareacademics.indntb.gov.ua For example, a validated UPLC method for xanthorrhizol in rat plasma demonstrated linearity in the range of 0.078–5 µg/ml with a correlation coefficient of r²=0.999. innovareacademics.indntb.gov.ua

Accuracy refers to the closeness of the measured value to the true value. ajpaonline.com It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. innovareacademics.inresearchgate.net A study on a high-performance liquid chromatography (HPLC) method reported recovery rates for xanthorrhizol between 98.2% and 102.0%. researchgate.net Another bioanalytical method using UPLC showed a recovery of over 95%. innovareacademics.indntb.gov.ua

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). innovareacademics.in For a validated UPLC method, the intra-day and inter-day precision for xanthorrhizol analysis were found to be in the ranges of 1.080% to 1.94% and 0.23% to 1.94%, respectively, indicating high precision. innovareacademics.in

Recovery in the context of sample preparation, particularly from complex matrices like plasma, assesses the efficiency of the extraction procedure. innovareacademics.in For instance, a liquid-liquid extraction method for xanthorrhizol from plasma was evaluated at low, medium, and high quality control concentrations, with recovery rates ranging from 99.341% to 103.198%. innovareacademics.in

| Parameter | Method | Matrix | Result | Reference |

|---|---|---|---|---|

| Linearity (Range) | UPLC-Fluorescence | Rat Plasma | 0.078–5 µg/ml (r²=0.999) | innovareacademics.indntb.gov.ua |

| Accuracy (Recovery) | HPLC-UV | Plant Material | 98.2% - 102.0% | researchgate.net |

| Accuracy (Recovery) | UPLC-Fluorescence | Rat Plasma | >95% | innovareacademics.indntb.gov.ua |

| Precision (Intra-day RSD) | UPLC-Fluorescence | Rat Plasma | 1.080% - 1.94% | innovareacademics.in |

| Precision (Inter-day RSD) | UPLC-Fluorescence | Rat Plasma | 0.23% - 1.94% | innovareacademics.in |

| Extraction Recovery | UPLC-Fluorescence | Rat Plasma | 99.341% - 103.198% | innovareacademics.in |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.com These values are crucial for determining the sensitivity of an analytical method.

The ICH provides formulas for estimating LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S): LOD = 3.3σ/S and LOQ = 10σ/S. sepscience.com

Different analytical methods have reported varying LOD and LOQ values for xanthorrhizol, reflecting the sensitivity of the specific technique and instrumentation used.

| Method | LOD | LOQ | Reference |

|---|---|---|---|

| UPLC-Fluorescence | 0.123 µg/ml | 0.373 µg/ml | innovareacademics.indntb.gov.ua |

| HPLC-UV | 0.2 µg/mL | 0.5 µg/mL | researchgate.net |

Stability Studies Under Analytical Conditions

Stability studies are essential to ensure that the concentration of the analyte does not change during the various stages of the analytical process, including sample storage and processing. innovareacademics.innih.gov For xanthorrhizol, stability has been evaluated under different conditions, such as freeze-thaw cycles, and short-term and long-term storage. innovareacademics.innih.gov

In one study, the stability of xanthorrhizol in rat plasma was assessed by analyzing quality control samples at low, medium, and high concentrations. innovareacademics.in The results showed a recovery of more than 95% with an RSD of less than 2%, indicating that xanthorrhizol was stable under the tested conditions. innovareacademics.in This included undergoing three freeze-thaw cycles without any significant degradation. innovareacademics.in Another study investigated the stability of a xanthorrhizol extract over 90 days and found it to be stable when stored at -20°C and 4°C. nih.gov

Application of Xanthorrhizol as a Marker Compound in Plant Research

Xanthorrhizol's presence as a major and characteristic component in Curcuma xanthorrhiza makes it an ideal chemical marker for the standardization and quality control of this plant and its derived products. mdpi.comsaspublishers.comresearchgate.net The use of a marker compound helps in the proper identification of the plant material and can differentiate it from other related species. saspublishers.comresearchgate.net

For instance, an HPLC method was developed to quantify xanthorrhizol in the roots of Iostephane heterophylla, where it is also a major component. researchgate.net The analysis of eleven different samples of I. heterophylla showed xanthorrhizol content ranging from 1.8 to 10.94 mg/g of the root. researchgate.net Significantly, xanthorrhizol was not detected in a sample of a related species, I. madrensis, highlighting its utility as a distinguishing marker. researchgate.net

Mechanistic Investigations of Xanthorrhizol S Pharmacological Activities in Preclinical Models

Anti-inflammatory Modulations and Molecular Targets

Xanthorrhizol has demonstrated a broad spectrum of anti-inflammatory activities in various preclinical models. japsonline.com Its mechanisms of action involve the regulation of proinflammatory cytokines, inhibition of key enzymes, modulation of transcription factors, and impact on critical signaling pathways. These activities underscore its potential as a modulator of inflammatory processes.

Regulation of Proinflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

A key aspect of Xanthorrhizol's anti-inflammatory effect is its ability to suppress the production of proinflammatory cytokines. japsonline.com In preclinical studies, Xanthorrhizol has been shown to inhibit the expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). japsonline.comresearchgate.netresearchgate.net For instance, in lipopolysaccharide (LPS)-activated microglial cells, Xanthorrhizol effectively reduced the production of these key inflammatory mediators. researchgate.netnih.gov Similarly, in a high-fat diet-induced obese mice model, treatment with Xanthorrhizol significantly inhibited the gene expression of TNF-α, IL-6, and IL-1β in adipose tissue. nih.gov This downregulation of proinflammatory cytokines is a crucial mechanism by which Xanthorrhizol exerts its anti-inflammatory effects. tci-thaijo.orgjapsonline.com

Table 1: Effect of Xanthorrhizol on Proinflammatory Cytokine Expression

| Model System | Inducer | Cytokine(s) Inhibited | Key Findings | Reference(s) |

| Activated microglial cells | Lipopolysaccharide (LPS) | IL-6, TNF-α | Reduced production of proinflammatory cytokines. | researchgate.netnih.gov |

| Human gingival fibroblast-1 (HGF-1) cells | Lipopolysaccharide (LPS) | IL-1β | Significantly downregulated the expression of IL-1β. | japsonline.comjapsonline.com |

| High-fat diet-induced obese mice | High-fat diet | TNF-α, IL-6, IL-1β | Inhibited gene expression in adipose tissue. | nih.gov |

| RAW 264.7 macrophage cells | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Down-regulated both mRNA expression and protein production. | tci-thaijo.org |

Inhibition of Proinflammatory Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

Xanthorrhizol has been found to inhibit the activity of key proinflammatory enzymes, namely Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). japsonline.comnih.gov By inhibiting these enzymes, Xanthorrhizol reduces the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively. nih.gov Studies in LPS-activated RAW 264.7 macrophage cells and primary cultured microglial cells have demonstrated Xanthorrhizol's ability to suppress COX-2 and iNOS expression and activity. researchgate.netnih.gov Furthermore, in a mouse model of skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), Xanthorrhizol was shown to counteract the activation of COX-2 and iNOS. nih.gov

Table 2: Xanthorrhizol's Inhibition of Proinflammatory Enzymes

| Model System | Inducer | Enzyme(s) Inhibited | Outcome | Reference(s) |

| RAW 264.7 macrophage cells | Lipopolysaccharide (LPS) | COX-2, iNOS | Reduced production of PGE2 and NO. | nih.gov |

| Primary cultured microglial cells | Lipopolysaccharide (LPS) | COX-2, iNOS | Inhibition of enzyme expression. | researchgate.netnih.gov |

| Mouse skin | 12-O-tetradecanoylphorbol-13-acetate (TPA) | COX-2, iNOS | Counteracted TPA-induced activation. | nih.gov |

| MLE-12 cells | Lipopolysaccharide (LPS) | COX-2, iNOS | Decreased levels of inflammatory biomarkers. | researchgate.net |

Modulation of Transcription Factors (e.g., NF-κB, NFATc1)

The anti-inflammatory effects of Xanthorrhizol are also mediated through the modulation of crucial transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a pivotal regulator of genes involved in inflammation, including those encoding for proinflammatory cytokines and enzymes like COX-2 and iNOS. japsonline.comnih.gov Preclinical evidence indicates that Xanthorrhizol can suppress the activation of NF-κB. japsonline.comnih.gov For example, in cisplatin-induced hepatotoxicity models, Xanthorrhizol pretreatment suppressed the DNA-binding activity of NF-κB. japsonline.comjapsonline.com This inhibition of NF-κB activation is a key mechanism that leads to the downregulation of its target inflammatory genes. nih.gov Additionally, in RANKL-induced osteoclastogenesis, Xanthorrhizol was found to decrease the levels of nuclear factor of activated T-cells c1 (NFATc1). jmb.or.kr

Impact on Signaling Pathways (e.g., Mitogen-Activated Protein Kinases - MAPKs)

Xanthorrhizol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in inflammatory responses. japsonline.comnih.gov The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.gov In various preclinical models, Xanthorrhizol has been observed to suppress the phosphorylation and activation of these MAPKs. japsonline.comnih.gov For instance, in LPS-treated human gingival fibroblast-1 cells, Xanthorrhizol decreased the phosphorylation of ERK, JNK, and p38. japsonline.com Similarly, it attenuated the phosphorylation of JNKs in a model of cisplatin-induced hepatotoxicity. nih.gov By modulating the MAPK pathway, Xanthorrhizol can interfere with the signaling cascades that lead to the production of inflammatory mediators. nih.govmdpi.com

Inhibition of Matrix Metalloproteinases (MMPs)

Research has indicated that Xanthorrhizol can inhibit the expression of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for the degradation of the extracellular matrix. japsonline.commdpi.com In studies using human skin fibroblasts irradiated with UV, Xanthorrhizol was found to dose-dependently decrease the expression of MMP-1. researchgate.netnih.gov At a concentration of 0.1 microM, it almost completely abrogated MMP-1 expression. nih.gov Furthermore, Xanthorrhizol has been shown to suppress the mRNA expression of MMP-2 and MMP-8. japsonline.com In the context of breast cancer cell migration and invasion, Xanthorrhizol inhibited the expression of MMP-2 and MMP-9, an effect potentially mediated through the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net

Hyaluronidase (B3051955) Enzyme Inhibition Pathways

Xanthorrhizol and its derivatives have been investigated for their potential to inhibit the hyaluronidase enzyme. ikm.org.my Hyaluronidase is an enzyme that degrades hyaluronic acid, and its inhibition is a target for anti-inflammatory agents. ikm.org.myresearchgate.net Molecular docking studies have been performed to screen the structure-activity relationships of Xanthorrhizol derivatives towards hyaluronidase-1 (Hyal1). ikm.org.my These computational studies suggest that certain derivatives of Xanthorrhizol have the potential to be effective hyaluronidase inhibitors. ikm.org.my Extracts from Curcuma xanthorrhiza have also demonstrated anti-hyaluronidase properties in vitro. unair.ac.id

Antioxidant Mechanisms and Cellular Protective Effects

Xanthorrhizol, a sesquiterpenoid derived from the rhizome of Curcuma xanthorrhiza, has demonstrated significant antioxidant properties in a variety of preclinical models. Its mechanisms of action involve direct and indirect pathways that protect cells from oxidative damage. These pathways include the scavenging of harmful free radicals, the enhancement of the body's own antioxidant defenses, and the modulation of key signaling pathways involved in the oxidative stress response.

Xanthorrhizol has been shown to effectively reduce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. mdpi.comportlandpress.com In human keratinocytes (HaCaT cells) exposed to particulate matter, a major environmental pollutant, xanthorrhizol significantly decreased the production of intracellular ROS. mdpi.com Its protective effects extend to neuronal cells; it has been observed to suppress ROS generation in murine hippocampal HT22 cells under glutamate-induced neurotoxicity and in human neuroblastoma cells challenged with amyloid-β oligomers. portlandpress.comwvu.edunih.gov Studies also report that xanthorrhizol can directly scavenge hydrogen peroxide. portlandpress.comwvu.edu This reduction in the cellular ROS load is a critical aspect of its protective effects against oxidative stress-related damage. portlandpress.comnih.gov

Beyond directly neutralizing ROS, xanthorrhizol bolsters the cell's intrinsic antioxidant defense system. mdpi.com This system includes a range of enzymes that neutralize harmful oxidants. glisodin.orgxiahepublishing.com Research has shown that treatment with xanthorrhizol upregulates the mRNA expression and activity of key antioxidant enzymes. mdpi.comjapsonline.com In studies involving human keratinocytes, xanthorrhizol restored the expression of catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) that had been diminished by exposure to particulate matter. mdpi.com Similarly, in animal models of heat challenge, dietary supplementation with C. xanthorrhiza, which is rich in xanthorrhizol, led to increased activities and mRNA levels of SOD and CAT in the heart, liver, and kidneys. japsonline.com By enhancing these endogenous enzymatic antioxidants, xanthorrhizol helps maintain the critical balance between oxidants and antioxidants, providing a robust defense against oxidative stress. glisodin.orgxiahepublishing.com

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. Xanthorrhizol has demonstrated a potent ability to inhibit this process. nih.govjapsonline.com In laboratory settings, it completely inhibited hydrogen peroxide (H₂O₂)-induced lipid peroxidation in rat brain homogenates. nih.govresearchgate.net Furthermore, xanthorrhizol was found to be effective in preventing the oxidation of human low-density lipoprotein (LDL), a process implicated in atherosclerosis. nih.govjapsonline.com This protective effect against lipid damage underscores its role in preserving the structural integrity of cell membranes against oxidative assault. mdpi.com

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in mediating the toxic effects of environmental pollutants, often leading to oxidative stress. mdpi.comencyclopedia.pub Xanthorrhizol has been found to modulate this pathway as part of its protective mechanism. mdpi.com In studies on human keratinocytes exposed to particulate matter, xanthorrhizol was shown to suppress the activation of AhR. mdpi.comresearchgate.net It achieves this by preventing the nuclear translocation of AhR and downregulating the expression of its target genes, such as cytochrome P450 1A1 (CYP1A1). mdpi.com Since the activation of the AhR pathway by pollutants is a known source of ROS production, xanthorrhizol's ability to inhibit this signaling cascade is a key mechanism by which it mitigates oxidative damage. mdpi.comencyclopedia.pubresearchgate.net

Table 1: Summary of Research Findings on the Antioxidant Mechanisms of Xanthorrhizol

| Mechanism | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Reduction of ROS | Human Keratinocytes (HaCaT) | Significantly reduced ROS levels induced by particulate matter. | mdpi.com |

| Murine Hippocampal Cells (HT22) | Suppressed glutamate-induced ROS generation. | nih.govresearchgate.net | |

| Human Neuroblastoma Cells (SK-N-SH) | Reduced ROS generation induced by amyloid-β42. | portlandpress.comwvu.edu | |

| Enhancement of Antioxidant Enzymes | Human Keratinocytes (HaCaT) | Upregulated mRNA expression of Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx). | mdpi.com |

| Animal Model (Poultry) | Increased activities and mRNA levels of SOD and CAT in heart, liver, and kidney. | japsonline.com | |

| Inhibition of Lipid Peroxidation | Rat Brain Homogenate | Inhibited H₂O₂-induced lipid peroxidation. | nih.govresearchgate.net |

| Human Low-Density Lipoprotein (LDL) | Inhibited copper-catalysed LDL oxidation. | nih.govjapsonline.com | |

| AhR Pathway Modulation | Human Keratinocytes (HaCaT) | Suppressed AhR-mediated transcriptional activity and downregulated CYP1A1 expression. | mdpi.comresearchgate.net |

Inhibition of Lipid Peroxidation

Anticancer and Antiproliferative Mechanisms in Cell Lines and Animal Models

Xanthorrhizol exhibits notable anticancer and antiproliferative properties, which have been investigated in numerous preclinical studies. A primary mechanism underlying these effects is the induction of programmed cell death, or apoptosis, in cancer cells. iiarjournals.orgaacrjournals.org

Xanthorrhizol has been consistently shown to trigger apoptosis in a wide range of cancer cell lines, effectively halting their proliferation. jst.go.jpiiarjournals.org The induction of apoptosis is evidenced by characteristic morphological and biochemical changes, such as DNA fragmentation and nuclear condensation. iiarjournals.orgjst.go.jpnih.gov

The molecular mechanisms are multifaceted and involve key regulatory proteins:

Caspase Activation: Xanthorrhizol treatment leads to the activation of the caspase cascade, a family of proteases central to executing apoptosis. Studies have documented the activation of initiator caspases like caspase-9 (linked to the mitochondrial or intrinsic pathway) and caspase-8 (linked to the death receptor or extrinsic pathway), as well as the executioner caspase-3. iiarjournals.orgjcpjournal.org Activated caspase-3 is responsible for cleaving critical cellular substrates, including poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. jst.go.jpiiarjournals.org

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for controlling the mitochondrial pathway of apoptosis. Xanthorrhizol has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in several cancer cell lines, including HeLa and HL-60 cells. iiarjournals.orgnih.govjcpjournal.org This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in activating caspase-9. iiarjournals.orgjst.go.jp

Upregulation of p53: The tumor suppressor protein p53 plays a vital role in initiating apoptosis in response to cellular stress. In human breast cancer (MCF-7) and cervical cancer (HeLa) cells, xanthorrhizol treatment resulted in a significant increase in p53 protein levels, suggesting that its pro-apoptotic activity is, at least in some cell types, p53-dependent. iiarjournals.orgnih.gov

These apoptotic effects have been demonstrated across various cancer types in preclinical models, highlighting xanthorrhizol's potential as an antiproliferative agent.

Table 2: Summary of Research Findings on Xanthorrhizol-Induced Apoptosis in Cancer Cell Lines

| Cancer Cell Line | Model | Key Apoptotic Mechanisms | Reference(s) |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | Dose-dependent increase in apoptotic cells; activation of caspase-3 and -9. | iiarjournals.org |

| HCT116 | Human Colon Cancer | Induction of DNA fragmentation; release of cytochrome c; activation of caspases; PARP cleavage. | jst.go.jpnih.gov |

| MCF-7 | Human Breast Cancer | Down-regulation of Bcl-2; increased p53 levels; PARP cleavage. | iiarjournals.org |

| HeLa | Human Cervical Cancer | Up-regulation of p53 and Bax. | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | Activation of caspase-3, -8, and -9; increased Bax/Bcl-2 ratio; PARP cleavage. | jcpjournal.org |

| CT26 | Murine Colon Cancer | Induction of DNA fragmentation. | aacrjournals.org |

Induction of Apoptosis and Programmed Cell Death Pathways

DNA Fragmentation and Caspase Activation (e.g., Caspase-7)

A key indicator of apoptosis is the fragmentation of nuclear DNA. nih.gov Studies have demonstrated that treatment with xanthorrhizol leads to DNA fragmentation in cancer cells. nih.govresearchgate.netjst.go.jpcapes.gov.br This process is often mediated by a family of cysteine proteases known as caspases. nih.gov Xanthorrhizol has been found to activate several caspases, which are crucial executioners of the apoptotic process. nih.govresearchgate.netjst.go.jpcapes.gov.br

Specifically, the activation of caspase-3 and caspase-9 has been consistently observed in various cancer cell lines, including human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, following xanthorrhizol treatment. iiarjournals.orgnih.goviiarjournals.org While caspase-3 and -9 are commonly implicated, one study on HepG2 cells noted the activation of caspase-3 but not caspase-7. iiarjournals.org The activation of these caspases leads to the cleavage of specific cellular substrates, ultimately resulting in the organized dismantling of the cell. nih.gov

Cytochrome c Release and PARP Cleavage

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Xanthorrhizol has been shown to disrupt the mitochondrial transmembrane potential, a critical early event in this pathway. researchgate.netiiarjournals.orgnih.gov This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.netresearchgate.netjst.go.jpcapes.gov.brnih.goviiarjournals.orgnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases like caspase-9. iiarjournals.org

Once activated, executioner caspases such as caspase-3 target and cleave various cellular proteins. A key substrate is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspases is a well-established hallmark of apoptosis. nih.govresearchgate.netjst.go.jpcapes.gov.br Studies have confirmed that xanthorrhizol treatment leads to the cleavage of PARP in several cancer cell models, including HCT116 colon cancer cells and MDA-MB-231 breast cancer cells. nih.goviiarjournals.org

Role of Pro-apoptotic Genes (e.g., NAG-1)

Xanthorrhizol's pro-apoptotic activity is also linked to the regulation of specific genes involved in cell death. One such gene is the Non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1). nih.govresearchgate.netjst.go.jpcapes.gov.brscience.gov Research has shown that xanthorrhizol can increase both the expression and promoter activity of NAG-1 in human colon cancer cells (HCT116). nih.govresearchgate.net The upregulation of NAG-1 is associated with the induction of apoptosis. nih.gov It has been suggested that the regulation of the NAG-1 gene by xanthorrhizol may involve the inactivation of the Akt/glycogen synthase kinase-3beta (GSK3β)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov

Cell Cycle Arrest at Specific Phases (e.g., G0/G1, G2/M)

In addition to inducing apoptosis, xanthorrhizol can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Dysregulation of this process is a hallmark of cancer.

Preclinical studies have shown that xanthorrhizol can induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines, including HCT116 colon cancer and Tca8113 tongue cancer cells. nih.govresearchgate.netjst.go.jpcapes.gov.brnih.gov This arrest prevents the cells from progressing to the next phase of the cell cycle, thereby inhibiting their proliferation. nih.gov

Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to specific proteins called cyclins. nih.govmdpi.com Xanthorrhizol has been found to modulate the expression of these key regulatory proteins.

In HCT116 colon cancer cells, xanthorrhizol treatment led to the downregulation of several cyclins, including cyclin A, cyclin B1, and cyclin D1. nih.govresearchgate.netcapes.gov.br Concurrently, the expression of their partner CDKs, namely CDK1, CDK2, and CDK4, was also reduced. nih.govresearchgate.netcapes.gov.br The reduction in these cyclin/CDK complexes is consistent with the observed cell cycle arrest in the G1 and G2/M phases. nih.gov

Modulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

The activity of cyclin/CDK complexes is negatively regulated by a group of proteins known as cyclin-dependent kinase inhibitors (CKIs). mdpi.comnih.gov These proteins can bind to and inhibit the function of CDKs, thereby acting as brakes on the cell cycle. mdpi.com

Xanthorrhizol has been shown to induce the expression of the CKIs p21 and p27 in HCT116 colon cancer cells. nih.govresearchgate.netcapes.gov.brnih.gov The upregulation of p21 and p27 contributes to the inhibition of CDK activity, leading to cell cycle arrest. nih.govscispace.com This provides a further mechanism by which xanthorrhizol can control cancer cell proliferation.

Inhibition of Angiogenesis and Metastasis in Preclinical Settings

The ability of tumors to grow and spread to distant sites is dependent on the processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). Preclinical evidence suggests that xanthorrhizol possesses both anti-angiogenic and anti-metastatic properties. researchgate.netzenodo.org

In an in vivo mouse lung metastasis model, xanthorrhizol was found to inhibit the formation of tumor nodules. researchgate.net The mechanism behind this anti-metastatic effect appears to be linked to the modulation of several signaling molecules. Specifically, xanthorrhizol treatment attenuated the expression of cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9), and phosphorylated extracellular signal-regulated kinase (ERK) in the metastatic lung tissue. researchgate.net MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. researchgate.net The inhibition of these pathways highlights a potential mechanism for xanthorrhizol's anti-metastatic activity. researchgate.net

Interactive Data Tables

Effects of Xanthorrhizol on Apoptosis Markers

| Cell Line | DNA Fragmentation | Caspase Activation | Cytochrome c Release | PARP Cleavage | NAG-1 Upregulation |

| HCT116 (Colon) | Yes | Yes | Yes | Yes | Yes |

| MDA-MB-231 (Breast) | Yes | Caspase-3, -9 | Yes | Yes | Not Reported |

| HepG2 (Liver) | Yes | Caspase-3, -9 (not -7) | Yes | Yes | Not Reported |

| HeLa (Cervical) | Yes | Not Reported | Not Reported | Not Reported | Not Reported |

Effects of Xanthorrhizol on Cell Cycle Regulators in HCT116 Cells

| Protein Family | Protein | Effect of Xanthorrhizol |

| Cyclins | Cyclin A | Downregulation |

| Cyclin B1 | Downregulation | |

| Cyclin D1 | Downregulation | |

| CDKs | CDK1 | Downregulation |

| CDK2 | Downregulation | |

| CDK4 | Downregulation | |

| CKIs | p21 | Induction |

| p27 | Induction |

Molecular Targeting in Cancer Pathways (e.g., PI3K/AKT, NF-κB)

Xanthorrhizol has been shown to modulate critical signaling pathways implicated in cancer progression, notably the PI3K/AKT and NF-κB pathways. In non-small cell lung carcinoma (A549) cells, xanthorrhizol treatment led to a significant reduction in cell viability in a concentration-dependent manner. nih.gov Mechanistic studies revealed that xanthorrhizol induces apoptosis by inhibiting the phosphorylation of PI3K and AKT. nih.gov This inhibition disrupts the downstream signaling that typically promotes cell survival.

Furthermore, xanthorrhizol has been observed to suppress the transcriptional activity of NF-κB p65. nih.gov In triple-negative breast cancer cells (MDA-MB-231), the compound was found to inhibit cell migration and invasion by suppressing matrix metalloproteinase-2 and matrix metalloproteinase-9 expression. nih.gov This suppression is believed to be a consequence of the inhibition of phosphorylation within the NF-κB signaling pathway. nih.gov In cisplatin-induced nephrotoxicity models, pretreatment with xanthorrhizol attenuated the DNA-binding activity of NF-κB, which in turn suppressed the mRNA expression of NF-κB-related inflammatory genes like COX-2 and iNOS. japsonline.comjapsonline.com

The compound's pro-apoptotic effects are also linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov This is evidenced by increased intracellular ROS, depletion of antioxidant levels, and enhanced lipid peroxidation in human lung cancer cells. nih.gov Xanthorrhizol's influence on the mitochondrial membrane potential results in the release of cytochrome c and the modulation of pro-apoptotic (Bax, Bad, caspase-3, caspase-9) and anti-apoptotic (Bcl-2, Bcl-XL) proteins. nih.gov

Table 1: Effect of Xanthorrhizol on Cancer-Related Molecular Targets

| Cell Line | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| A549 (Non-small cell lung carcinoma) | PI3K/AKT | Inhibition of phosphorylation | nih.gov |

| A549 (Non-small cell lung carcinoma) | NF-κB p65 | Inhibition of transcriptional activity | nih.gov |

| MDA-MB-231 (Triple-negative breast cancer) | NF-κB | Inhibition of phosphorylation | nih.gov |

| MDA-MB-231 (Triple-negative breast cancer) | MMP-2, MMP-9 | Inhibition of expression | nih.gov |

| HCT116 (Human colon cancer) | Proliferation | Dose-dependent antiproliferative effects | researchgate.net |

Other Preclinical Pharmacological Investigations

Anti-diabetic Effects and Alpha-Glucosidase Inhibition

Xanthorrhizol has shown promise as an anti-diabetic agent, partly through its ability to inhibit α-glucosidase. japsonline.com This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. japsonline.com By inhibiting α-glucosidase, xanthorrhizol can delay carbohydrate digestion and subsequent glucose absorption, which helps to manage postprandial hyperglycemia, a key factor in type 2 diabetes. japsonline.commdpi.com